Coblopasvir dihydrochloride, also known as KW-136 dihydrochloride, is a potent antiviral agent developed for the treatment of hepatitis C virus (HCV) infections. It acts primarily as a pangenotypic inhibitor of the nonstructural protein 5A (NS5A) of HCV, demonstrating remarkable antiviral activity across various genotypes. The compound was approved by the Chinese National Medical Products Administration in February 2020 for use in combination with sofosbuvir, another antiviral medication, to enhance treatment efficacy against HCV infections .
Coblopasvir dihydrochloride is synthesized from catechol and involves several chemical transformations to yield the final product. It belongs to the class of direct-acting antiviral agents, specifically targeting viral replication mechanisms. This classification places it alongside other notable antiviral drugs that inhibit different stages of the viral life cycle .
The synthesis of coblopasvir dihydrochloride involves multiple steps, beginning with catechol as the primary raw material. The synthesis can be broken down into two main phases:
Step 1: Synthesis of Coblopasvir Dibromide
Step 2: Preparation of Coblopasvir Hydrochloride
The molecular structure of coblopasvir dihydrochloride can be represented by its chemical formula . Its InChI key is NQXPKJCTLPFQIS-KJIUXTSNSA-N, which provides a unique identifier for its structure in chemical databases. The compound features multiple functional groups including imidazole rings and carbamate moieties that contribute to its biological activity .
Coblopasvir dihydrochloride participates in various chemical reactions:
These reactions are facilitated by common reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts tailored for substitution processes.
Coblopasvir dihydrochloride exerts its antiviral effects by specifically inhibiting the NS5A protein critical for HCV replication and assembly. By binding to this protein, it disrupts the viral replication cycle, leading to reduced viral load in patients. This mechanism has been shown to be effective across multiple HCV genotypes, making it a valuable component in combination therapies for hepatitis C .
Relevant analyses indicate that coblopasvir dihydrochloride maintains its integrity when stored properly, which is crucial for pharmaceutical formulations .
Coblopasvir dihydrochloride has significant applications in both clinical and research settings:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: